Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate
Description
Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is a β-ketoester derivative featuring a thiophene-2-carbonyl substituent at the 2-position of the butanoate backbone. This compound belongs to a broader class of ethyl 3-oxo-2-substituted butanoates, which are widely studied for their synthetic versatility and biological activities.
Properties
IUPAC Name |
ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4S/c1-3-15-11(14)9(7(2)12)10(13)8-5-4-6-16-8/h4-6,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURISBRCVITOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384110 | |
| Record name | Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13892-51-8 | |
| Record name | Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are typically employed due to their strong protonating ability, which accelerates the reaction.
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Molar Ratios : A 1:5 molar ratio of carboxylic acid to ethanol ensures excess alcohol drives the equilibrium toward ester formation.
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Temperature : Reflux conditions (70–80°C) are maintained for 6–12 hours to achieve yields exceeding 85%.
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Workup : The crude product is neutralized with aqueous sodium bicarbonate, followed by extraction with dichloromethane and distillation under reduced pressure.
Table 1: Key Parameters for Fischer Esterification
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Concentration | 5–10% (v/v) H₂SO₄ | Maximizes rate |
| Reaction Time | 8–10 hours | >90% conversion |
| Ethanol Purity | Anhydrous (>99.5%) | Reduces side reactions |
This method is favored for its simplicity and scalability, though it requires careful handling of corrosive acids and stringent drying of reagents to prevent hydrolysis.
Claisen Condensation of Ethyl Acetoacetate with Thiophene-2-Carbonyl Chloride
An alternative route employs Claisen condensation between ethyl acetoacetate and thiophene-2-carbonyl chloride. This method leverages the nucleophilic enolate form of ethyl acetoacetate to attack the electrophilic carbonyl carbon of the acyl chloride.
Mechanistic Insights
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Enolate Formation : Ethyl acetoacetate is deprotonated using a strong base (e.g., sodium hydride or LDA) in anhydrous tetrahydrofuran (THF) at −78°C.
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Acylation : The enolate reacts with thiophene-2-carbonyl chloride, forming a β-ketoester intermediate.
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Workup : The reaction is quenched with dilute HCl, and the product is isolated via fractional distillation.
Table 2: Comparative Study of Bases in Claisen Condensation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Sodium Hydride | THF | −78 | 78 |
| Lithium Diisopropylamide (LDA) | Diethyl ether | −78 | 82 |
| Potassium tert-Butoxide | DMSO | 25 | 65 |
This method offers superior regioselectivity compared to esterification but demands stringent anhydrous conditions and low temperatures to prevent side reactions such as ketone decomposition.
Microwave-Assisted Synthesis
Recent advancements in microwave chemistry have enabled rapid synthesis of this compound. This approach reduces reaction times from hours to minutes while improving yields.
Protocol
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Reagents : 3-Oxo-2-(thiophene-2-carbonyl)butanoic acid (1 equiv), ethanol (5 equiv), and Amberlyst-15 (a solid acid catalyst).
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Conditions : Microwave irradiation at 100°C for 15–20 minutes.
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Isolation : The catalyst is filtered, and the product is purified via flash chromatography.
Table 3: Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 15–20 minutes | 6–12 hours |
| Yield | 88–92% | 85–89% |
| Energy Consumption | 150–200 W | 500–700 W |
Microwave synthesis is particularly advantageous for high-throughput applications, though it requires specialized equipment.
Industrial-Scale Production Considerations
Large-scale synthesis of this compound prioritizes cost efficiency and safety. Continuous flow reactors are increasingly adopted to enhance mixing and heat transfer.
Case Study: Pilot Plant Synthesis
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Reactor Type : Tubular flow reactor with static mixers.
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Throughput : 50 kg/day.
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Catalyst Recovery : Amberlyst-15 is recycled via filtration, reducing waste.
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Purity : >99% (HPLC) after distillation.
Industrial methods emphasize solvent recovery systems and real-time monitoring to maintain consistency and comply with environmental regulations .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate can undergo oxidation reactions to form corresponding carboxylic acids or sulfoxides.
Common Reagents and Conditions:
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products:
Oxidation: Carboxylic acids, sulfoxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Organic Synthesis
Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its structural features enable the formation of sulfur-containing heterocycles, which are valuable in medicinal chemistry .
Pharmacological Studies
Research indicates that this compound exhibits notable biological activity, particularly in pharmacological contexts:
- Anti-inflammatory Properties : Studies have shown that this compound may interact with specific molecular targets within biological systems, influencing enzyme activity and receptor binding.
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial effects against various pathogens, including E. coli and S. aureus. The compound's minimum inhibitory concentrations (MICs) demonstrate its efficacy compared to standard antibiotics .
Anthelmintic and Cytotoxic Potential
Recent investigations have highlighted the compound's anthelmintic properties, showing effectiveness against parasitic infections. It has been evaluated for its cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy .
Industrial Applications
This compound is also utilized in industrial settings:
- Organic Semiconductors : The compound's unique electronic properties make it suitable for use in organic electronics, including light-emitting diodes (OLEDs).
- Advanced Materials : Its reactivity allows for the development of novel materials with specific functionalities tailored for various applications .
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester and ketone groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The thiophene ring can undergo π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl 3-oxo-2-(4-(trifluoromethyl)benzyl)butanoate (2b)
- Substituent : 4-(Trifluoromethyl)benzyl group.
- Synthesis : High yield (95%) via reaction of 2a with ethyl acetoacetate under standard conditions .
- Molecular Weight : ESI-MS m/z 289.2 [M + H]+ .
- Key Features : The electron-withdrawing trifluoromethyl group enhances stability and may influence lipophilicity.
Ethyl 2-(4-cyanobenzyl)-3-oxobutanoate (3b)
- Substituent: 4-Cyanobenzyl group.
- Synthesis : 98% yield, similar to 2b, indicating robustness of the synthetic route for electron-deficient aryl groups .
- Molecular Weight : ESI-MS m/z 245.9 [M + H]+ .
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate
- Substituent : 2,5-Dioxopyrrolidin-3-yl group.
- Activities : Demonstrated anthelmintic (e.g., paralysis time of 4.5 min at 10 mg/mL against Pheretima posthuma), cytotoxic (LD50 = 12.5 µg/mL in brine shrimp assay), and antimicrobial properties .
- Structural Insight : The cyclic succinimide moiety introduces hydrogen-bonding capability, enhancing interactions with biological targets .
Ethyl (2E)-3-oxo-2-(phenylhydrazinylidene)butanoate (1a)
- Substituent : Phenylhydrazinylidene group.
- Activity : Acts as a Sortase A inhibitor (IC50 = 50 µM for derivative 2b with 3,4-dichlorophenyl substitution) .
- Synthesis : High yield (91%) with distinct melting points (78–80°C), influenced by substituent electronic effects .
Ethyl 3-oxo-2-phenylbutanoate (Ethyl 2-phenylacetoacetate)
- Substituent : Phenyl group.
- Applications : Used as a reference standard in synthetic chemistry (CAS 5413-05-8) .
- Comparison : Lacks heterocyclic or electron-withdrawing groups, resulting in simpler reactivity and lower molecular weight (MW = 206.24 g/mol) .
Structural and Crystallographic Insights
- Ethyl (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)butanoate: X-ray diffraction revealed a triclinic crystal system stabilized by intramolecular hydrogen bonds .
- Thiophene vs. Benzylidene Groups : The thiophene-2-carbonyl group in the target compound may confer distinct π-π stacking interactions and solubility profiles compared to trimethoxybenzylidene analogs.
Biological Activity
Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound is characterized by a molecular formula of . The compound features an ester group, a ketone group, and a thiophene ring, which are critical for its biological activity. The structural components allow for various interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The presence of the ester and ketone groups facilitates hydrogen bonding and electrostatic interactions, which are essential for binding to biological macromolecules.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to antimicrobial and anticancer effects.
- Receptor Modulation : Interaction with specific receptors can modulate various signaling pathways, contributing to its therapeutic potential.
Biological Activities
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Antimicrobial Activity : this compound exhibits notable antibacterial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 0.125 mg/ml S. aureus 0.073 mg/ml Klebsiella pneumoniae 0.109 mg/ml - Anticancer Activity : Preliminary studies indicate that the compound may possess cytotoxic properties against cancer cell lines, although detailed mechanisms remain to be elucidated.
- Anti-inflammatory Effects : Research suggests that this compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Studies : A study published in Frontiers in Chemistry highlighted the antibacterial efficacy of this compound against multidrug-resistant strains, emphasizing the need for novel antimicrobial agents in light of rising resistance levels .
- Cytotoxicity Assessment : In vitro assays have shown that the compound can induce cell death in certain cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
- Comparative Analysis : Comparative studies with similar thiophene derivatives reveal that structural modifications significantly influence biological activity. For instance, derivatives with additional functional groups often exhibit enhanced potency against specific targets .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 3-oxo-2-(thiophene-2-carbonyl)butanoate under mild conditions?
A two-step approach is commonly employed:
- Step 1 : Acylation of thiophene derivatives using acylating agents (e.g., ethyl acetoacetate) to form γ-keto esters. For example, methyl 4-oxo-4-(thiophen-2-yl)butanoate can be synthesized via Friedel-Crafts acylation with AlCl₃ as a catalyst .
- Step 2 : Optimization of reaction conditions using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in THF with K₂CO₃ as a base, achieving high yields (e.g., 95%) under mild temperatures (25–50°C) . Key considerations: Solvent polarity, catalyst loading, and reaction time influence yield.
Q. How can the purity of this compound be validated after synthesis?
Use a combination of analytical techniques:
- ESI-MS for molecular ion confirmation (e.g., m/z 289.2 [M + H]⁺ for similar derivatives) .
- ¹H/¹³C NMR to verify ester carbonyl (δ ~170 ppm) and thiophene proton environments (δ ~7.0–7.5 ppm) .
- Elemental analysis to confirm C, H, and O composition .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction is critical for:
- Confirming stereochemistry : Intramolecular hydrogen bonds (e.g., N–H···O=C interactions in hydrazone derivatives) stabilize planar configurations .
- Analyzing packing motifs : Graph-set analysis reveals hydrogen-bonding patterns (e.g., R₂²(8) motifs in β-diketone derivatives) . Example: Allyl 3-oxo-2-(2-phenylhydrazone)butanoate showed planar geometry via X-ray, with bond lengths consistent with keto-enol tautomerism .
Q. What strategies address contradictions in spectroscopic data for this compound?
- Tautomeric equilibria : Keto-enol tautomerism in β-keto esters can cause split NMR signals. Use variable-temperature NMR to observe dynamic equilibria .
- Solvent effects : Polar solvents stabilize enolic forms, shifting carbonyl signals. Compare DMSO-d₆ vs. CDCl₃ spectra .
- Cross-validation : Correlate IR (C=O stretches at ~1710 cm⁻¹) with MS fragmentation patterns .
Q. How can derivatives of this compound be designed for biological activity studies?
- Functional group modification :
- Replace the ethoxy group with carboxy or amide moieties to enhance solubility or binding affinity .
- Introduce electron-withdrawing groups (e.g., -CF₃) on aromatic rings to modulate electronic properties .
- Mechanistic studies : Derivatives like ethyl 3-oxo-2-(dithioloquinoxalinyl)butanoate exhibit anti-proliferative activity via apoptosis induction, validated by molecular docking and IR/NMR .
Methodological Considerations
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Byproduct formation : Polyalkylation or over-acylation may occur. Use controlled stoichiometry (1:1 molar ratio of reagents) and stepwise addition of acylating agents .
- Purification : High-polarity byproducts can complicate column chromatography. Optimize gradient elution (e.g., 10–30% ethyl acetate in hexanes) .
Q. How do reaction conditions influence the regioselectivity of thiophene acylation?
- Catalyst choice : Lewis acids (AlCl₃) favor electrophilic substitution at the α-position of thiophene .
- Solvent effects : Polar aprotic solvents (THF, DMF) stabilize intermediates, reducing side reactions .
Data Interpretation and Reporting
Q. What statistical methods are recommended for validating synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
